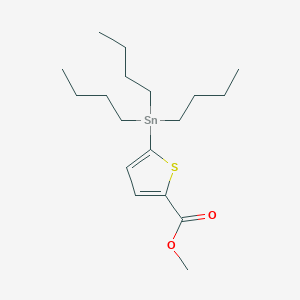
N,N-Dimethyl-N'-diphenylmethyl-acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-diphenylmethyl-acetamidine is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to the carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-diphenylmethyl-acetamidine typically involves the reaction of N,N-dimethylacetamide with benzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-N’-diphenylmethyl-acetamidine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-N’-diphenylmethyl-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents.
Substitution: Halogens, alkylating agents; conditions: presence of a catalyst or base.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-diphenylmethyl-acetamidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: N,N-Dimethyl-N’-diphenylmethyl-acetamidine is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating certain medical conditions and its mechanism of action in biological systems.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-diphenylmethyl-acetamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylacetamide: A related compound with similar structural features but different reactivity and applications.
N,N-Dimethylethylenediamine: Another similar compound used in organic synthesis and industrial applications.
Uniqueness: N,N-Dimethyl-N’-diphenylmethyl-acetamidine stands out due to its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
57058-35-2 |
|---|---|
Molekularformel |
C17H20N2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
N'-benzhydryl-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C17H20N2/c1-14(19(2)3)18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,1-3H3 |
InChI-Schlüssel |
LONKYVIUVUQARL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)



![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)

![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)



![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)

![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
